molecular formula C11H18N2O B1312663 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine CAS No. 725212-65-7

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine

Cat. No.: B1312663
CAS No.: 725212-65-7
M. Wt: 194.27 g/mol
InChI Key: NRNLTSHXEJITJL-UHFFFAOYSA-N
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Description

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a piperidine ring substituted with a furylmethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine typically involves the reaction of 2-furylmethylamine with 3-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl ketones, while reduction can produce furylmethyl alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects .

Comparison with Similar Compounds

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine can be compared with other similar compounds, such as:

    1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group.

    1-(2-Furanylmethyl)-1H-pyrrole: Contains a pyrrole ring instead of a piperidine ring.

    1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine: Contains a spiro structure with a benzofuran ring .

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furylmethyl and methanamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLTSHXEJITJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462967
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725212-65-7
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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